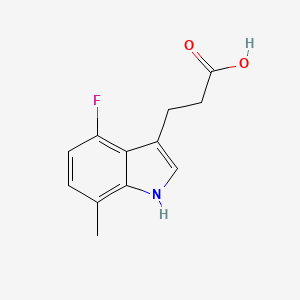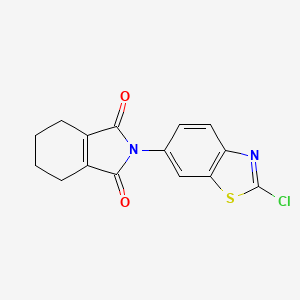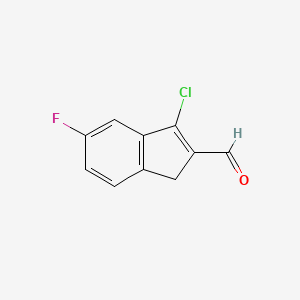
3-Chloro-5-fluoro-1H-indene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-1H-indene-2-carbaldehyde is an organic compound that belongs to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro and fluoro substituent on the indene ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of indene derivatives followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and formylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-fluoro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Chloro-5-fluoro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoro-1H-indene-2-carbaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1H-indene-2-carbaldehyde: Lacks the fluoro substituent, which can affect its reactivity and biological activity.
5-Fluoro-1H-indene-2-carbaldehyde: Lacks the chloro substituent, leading to different chemical properties.
1H-Indene-2-carbaldehyde: The parent compound without any halogen substituents, used as a reference for comparing the effects of chloro and fluoro groups.
Uniqueness
3-Chloro-5-fluoro-1H-indene-2-carbaldehyde is unique due to the combined presence of both chloro and fluoro substituents. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H6ClFO |
|---|---|
Poids moléculaire |
196.60 g/mol |
Nom IUPAC |
3-chloro-5-fluoro-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H6ClFO/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)10/h1-2,4-5H,3H2 |
Clé InChI |
BLJKYHZIJCBLGM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)F)C(=C1C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


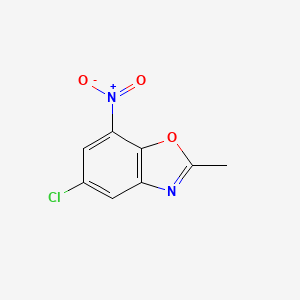
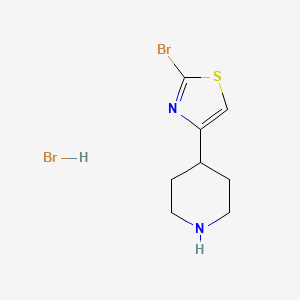

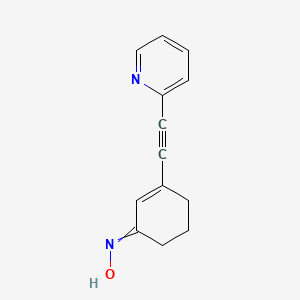
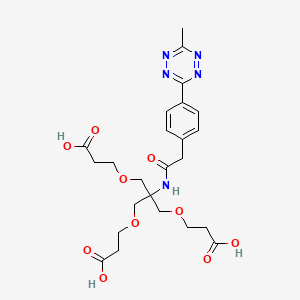
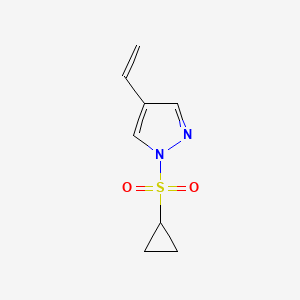
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
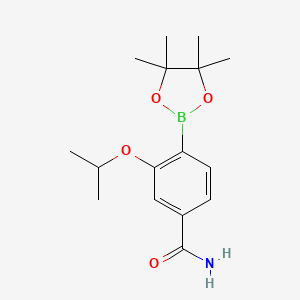
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718582.png)

